molecular formula C13H13N3O4 B2476926 N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1396767-13-7

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No. B2476926
M. Wt: 275.264
InChI Key: GDGOZKNDIQJHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a furan ring and a pyridine ring based on its name . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide” were not found, polysubstituted furans have been synthesized via a catalyst-free, one-pot synthesis method . This involves a multicomponent reaction of certain starting materials .

Scientific Research Applications

  • Synthesis and Chemical Properties

    • The compound has been synthesized and utilized in the formation of thieno(2,3-b)pyridines with oxalamidic acid or an oxalamidic alkylester residues, which showed antinaphylactic activity (Wagner et al., 1993).
    • A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, providing a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
  • Applications in Coordination Chemistry

    • N1,N2-Di(pyridin-4-yl)oxalamide has been used in the synthesis and structural characterization of a Cu(II) coordination polymer, demonstrating the potential for creating complex molecular structures (Kuai et al., 2014).
  • Role in Organic Chemistry Reactions

    • It has been used as an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes (Chen et al., 2023).
  • Biological Activity Studies

    • Research on furan-2-yl and pyridin-2-yl derivatives has been conducted, investigating their potential in DNA intercalation, caspase 3-independent anticancer activity, and chemopreventive effects against genotoxicity (Jeon et al., 2017; Hwang et al., 2008).
  • Pharmacokinetics and Metabolism

    • Studies have been conducted on the metabolism of related compounds in liver subcellular fractions, providing insights into the metabolic pathways and pharmacokinetics of these molecules (Lee et al., 2006).
  • Crystallographic Analysis

    • N,N′-Bis(pyridin-3-ylmethyl)oxalamide has been studied for its conformational polymorphs, contributing to the understanding of molecular structures in crystalline materials (Jotani et al., 2016).
  • Chemoselectivity in Catalytic Processes

    • It has been used as a promoter for Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides, demonstrating excellent chemoselectivity and functional group tolerance (Bhunia et al., 2022).
  • Synthesis of Heterocyclic Compounds

    • The compound is involved in the synthesis of various heterocyclic compounds, such as pyrimidines and oxadiazoles, which are significant for their potential biological activities (Oleshchuk et al., 2019).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-11(9-3-5-20-8-9)7-15-12(18)13(19)16-10-2-1-4-14-6-10/h1-6,8,11,17H,7H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGOZKNDIQJHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.